5,5'-Bis-1H-tetrazole diammonium salt
Overview
Description
5,5’-Bis-1H-tetrazole diammonium salt is a chemical compound with a unique tetrazole structure . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
Synthesis Analysis
A process for the preparation of 5,5’-bi-1H-tetrazole diammonium salt involves adding aqueous hydrogen peroxide to a starting aqueous solution containing hydrogen cyanide or sodium cyanide or potassium cyanide, sodium azide, and a catalytic amount of copper sulfate . The reaction solution is then heated to effect the oxidation and cyclization reaction .
Molecular Structure Analysis
The molecular formula of 5,5’-Bis-1H-tetrazole diammonium salt is C2H8N10 . The molecular weight is 172.15 .
Chemical Reactions Analysis
The pyrolysis process of 5,5’-bis(1H-tetrazolyl)amine monohydrate (BTA·H2O), a related compound, was found to begin with a ring-opening reaction of the tetrazole ring . The main gaseous products, including HCN, HN3, and NH3, were then released from the decomposition of BTA .
Physical And Chemical Properties Analysis
The water solubility of 5,5’-Bis-1H-tetrazole diammonium salt is 12.124g/L at 20℃ . The LogP value is -0.437 at 22℃ .
Scientific Research Applications
Energetic Material Synthesis and Characterization
Nitrogen-Rich Salts Synthesis
Fischer et al. (2013) explored the synthesis of nitrogen-rich salts from 1H,1′H-5,5′-Bitetrazole-1,1′-diol, including the diammonium salt. These compounds are characterized for their potential as replacements for existing energetic materials like RDX or HNS, with evaluations of detonation parameters and sensitivities (Fischer, Klapötke, Reymann, & Stierstorfer, 2013).
Energetic Salts with High-Density
Guo et al. (2010) reported the synthesis of high-density energetic salts containing nitrogen-rich cations and anions like 5,5'-bis(tetrazole). These compounds have notable detonation pressure and velocity, making them competitive energetic materials (Guo, Tao, Zeng, Gao, Parrish, & Shreeve, 2010).
Thermal Stability in Energetic Compounds
Kettner and Klapötke (2014) synthesized 5,5'-Bis-(trinitromethyl)-3,3'-bi-(1,2,4-oxadiazole) with high density and remarkable thermal stability, starting from diammonium salts, demonstrating potential for energetic material development (Kettner & Klapötke, 2014).
High Nitrogen Content Materials
Advanced Nitrogen-Rich Materials
Chand, Parrish, and Shreeve (2013) developed nitrogen-rich tetrazoles, including salts with 5,5'-Bis-1H-tetrazole, demonstrating high thermal stability and potential as replacements for current nitrogen-rich materials (Chand, Parrish, & Shreeve, 2013).
High-Performance Energetic Salts
Zhang et al. (2016) synthesized energetic salts based on 3,5-bis(dinitromethyl)-1,2,4-triazole monoanion and dianion, using precursors like 1-diamino-2,2-dinitroethene. These salts, including diammonium variants, showed superior detonation properties compared to benchmarks like RDX and HMX (Zhang, Dharavath, Mitchell, Parrish, & Shreeve, 2016).
Structural and Thermal Properties
Crystal Structure Analysis
Astakhov et al. (2004) determined the crystal structure of the diammonium salt of 5-nitraminotetrazole, revealing insights into its molecular structure and potential applications in material science (Astakhov, Vasiliev, Molokeev, Sirotinin, Kruglyakova, & Stepanov, 2004).
Physical and Detonation Properties
Hammerl et al. (2005) explored energetic salts of the 5,5‘-azotetrazolate anion, including those with diammonium, assessing their safety, thermal decomposition, and detonation properties (Hammerl, Hiskey, Holl, Klapötke, Polborn, Stierstorfer, & Weigand, 2005).
properties
IUPAC Name |
azane;5-(2H-tetrazol-5-yl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N8.2H3N/c3-1(4-8-7-3)2-5-9-10-6-2;;/h(H,3,4,7,8)(H,5,6,9,10);2*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTARFAXHMRZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C2=NNN=N2.N.N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8N10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
5,5'-Bis-1H-tetrazole diammonium salt | |
CAS RN |
3021-02-1 | |
Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003021021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,5'-Bi-2H-tetrazole, ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5,5'-Bis-1H-tetrazol, Diammoniumsalz | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.